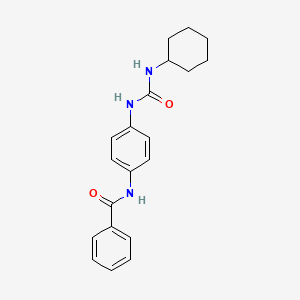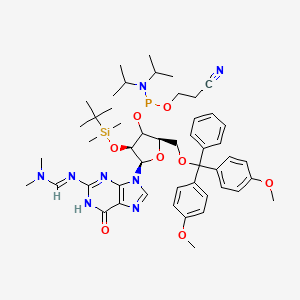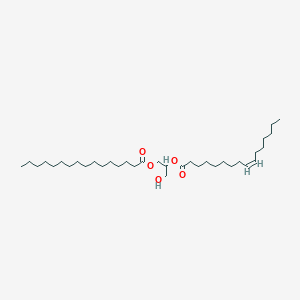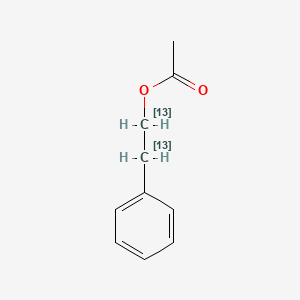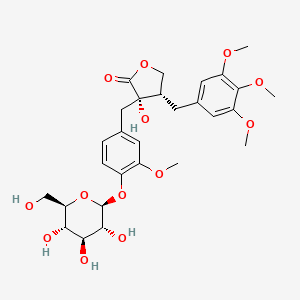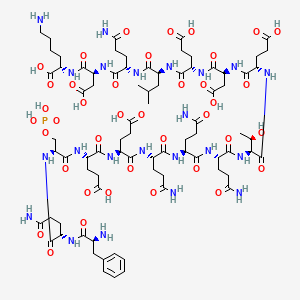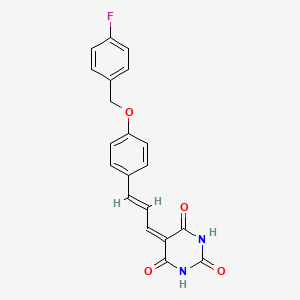
Antibacterial agent 175
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 175, also known as Art-175, is a novel enzyme-based antibacterial compound. It is particularly effective against multidrug-resistant strains of Pseudomonas aeruginosa, a common pathogen responsible for various infections. Art-175 is a member of the artilysin family, which combines a bacteriophage-encoded endolysin with a targeting peptide that facilitates its transport through the outer membrane of Gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Art-175 is synthesized by covalently linking the sheep myeloid 29-amino acid peptide (SMAP-29) to the KZ144 endolysin. The synthesis involves peptide synthesis techniques and protein engineering to ensure the correct folding and functionality of the compound .
Industrial Production Methods: Industrial production of Art-175 involves recombinant DNA technology. The genes encoding SMAP-29 and KZ144 are inserted into suitable expression vectors, which are then introduced into host cells such as Escherichia coli. The host cells produce the fusion protein, which is subsequently purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Art-175 primarily undergoes enzymatic reactions rather than traditional chemical reactions. The endolysin component of Art-175 catalyzes the hydrolysis of peptidoglycan, a major component of bacterial cell walls .
Common Reagents and Conditions: The enzymatic activity of Art-175 does not require additional reagents. optimal conditions for its activity include a neutral to slightly alkaline pH and moderate temperatures (25-37°C) .
Major Products Formed: The primary product of the enzymatic reaction catalyzed by Art-175 is the degradation of peptidoglycan, leading to the lysis of bacterial cells .
Applications De Recherche Scientifique
Art-175 has a wide range of applications in scientific research, particularly in the fields of microbiology, medicine, and biotechnology:
Mécanisme D'action
Art-175 exerts its antibacterial effects by targeting the peptidoglycan layer of bacterial cell walls. The SMAP-29 peptide facilitates the transport of the endolysin through the outer membrane of Gram-negative bacteria. Once inside, the endolysin hydrolyzes the peptidoglycan, leading to cell lysis and death . This mechanism is highly effective against both replicating and non-replicating bacterial cells, including persisters .
Comparaison Avec Des Composés Similaires
Art-175 is unique among antibacterial agents due to its dual-component structure and mechanism of action. Similar compounds include:
Art-085: An earlier version of Art-175 with lower thermostability.
Traditional Antibiotics: Such as beta-lactams and aminoglycosides, which target different bacterial processes and are often subject to resistance mechanisms.
Other Artilysins: Variants of Art-175 with different targeting peptides and endolysins, designed to target specific bacterial strains.
Art-175 stands out due to its ability to bypass traditional resistance mechanisms and its rapid bactericidal action .
Propriétés
Formule moléculaire |
C20H15FN2O4 |
|---|---|
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
5-[(E)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H15FN2O4/c21-15-8-4-14(5-9-15)12-27-16-10-6-13(7-11-16)2-1-3-17-18(24)22-20(26)23-19(17)25/h1-11H,12H2,(H2,22,23,24,25,26)/b2-1+ |
Clé InChI |
CZXISHABQWWHLH-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C=C3C(=O)NC(=O)NC3=O)F |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC=C3C(=O)NC(=O)NC3=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


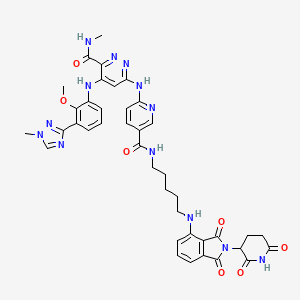
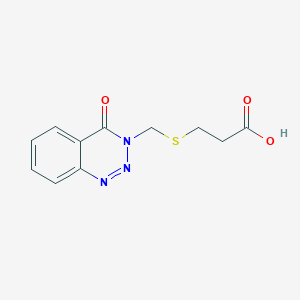
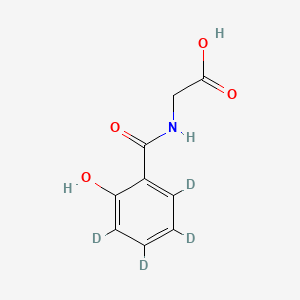
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
